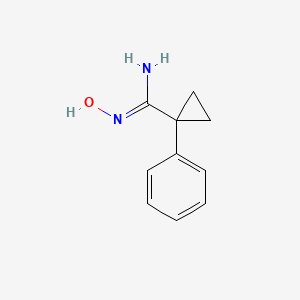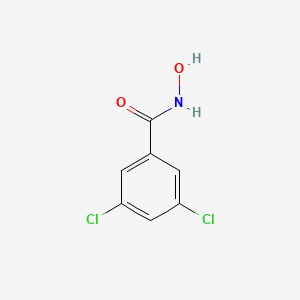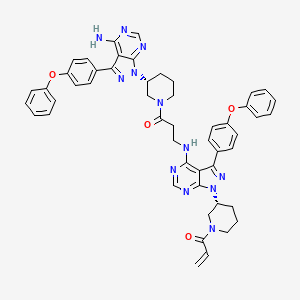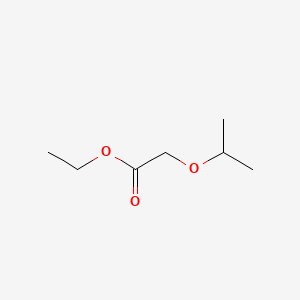
ethyl 2-(propan-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(propan-2-yloxy)acetate is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . It is an ester that is commonly used as an intermediate in the synthesis of various therapeutic substances . The compound is known for its high concentration and has been shown to have a blood pressure-lowering effect in rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yloxy)acetate can be synthesized through the esterification of 2-(propan-2-yloxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(propan-2-yloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(propan-2-yloxy)acetic acid and ethanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 2-(propan-2-yloxy)acetic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-(propan-2-yloxy)ethanol.
Applications De Recherche Scientifique
Ethyl 2-(propan-2-yloxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(propan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its blood pressure-lowering effect in rats is believed to be mediated through its interaction with the renin-angiotensin system, leading to vasodilation and reduced blood pressure . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl 2-(propan-2-yloxy)acetate can be compared with other similar esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(butan-2-yloxy)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high concentration and potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
ethyl 2-propan-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECQALZMHMNOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346278 |
Source


|
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42415-64-5 |
Source


|
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
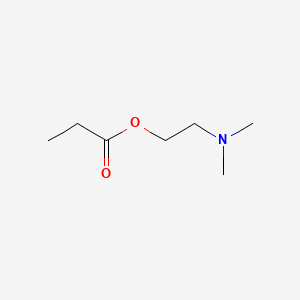
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
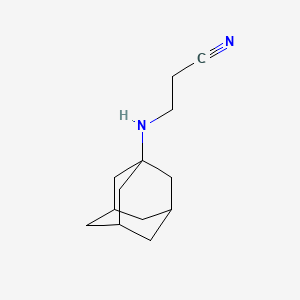

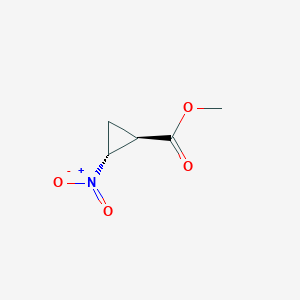

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)

